![molecular formula C30H44N2O6 B13997093 N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide CAS No. 81165-77-7](/img/structure/B13997093.png)
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide is a chemical compound with the molecular formula C28H42N2O4 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an ethyl chain, which is further connected to a decanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide typically involves the reaction of 3,4-dimethoxyphenethylamine with decanedioyl dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide
- N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]terephthalamide
- N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]oxalamide
Uniqueness
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide is unique due to its longer decanediamide backbone, which may confer different physical and chemical properties compared to its shorter-chain analogs. This can result in variations in solubility, stability, and biological activity, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
81165-77-7 |
|---|---|
Formule moléculaire |
C30H44N2O6 |
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide |
InChI |
InChI=1S/C30H44N2O6/c1-35-25-15-13-23(21-27(25)37-3)17-19-31-29(33)11-9-7-5-6-8-10-12-30(34)32-20-18-24-14-16-26(36-2)28(22-24)38-4/h13-16,21-22H,5-12,17-20H2,1-4H3,(H,31,33)(H,32,34) |
Clé InChI |
UCPMKWXQDZFQHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCCCCC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


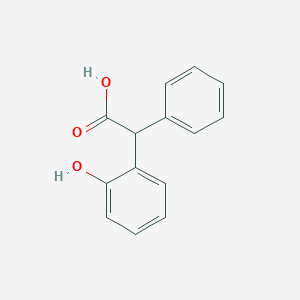
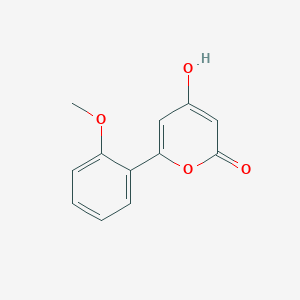
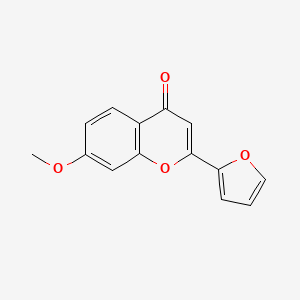
![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)
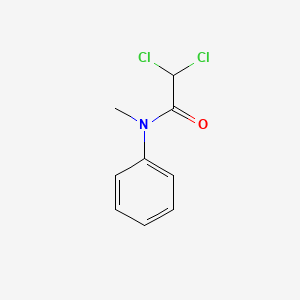
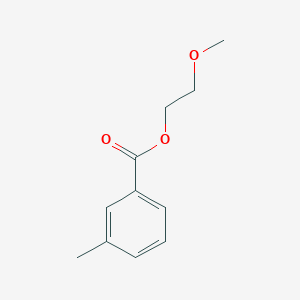

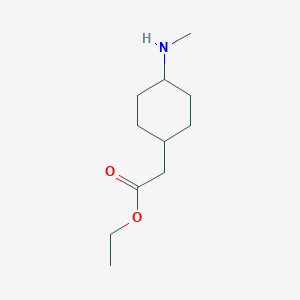
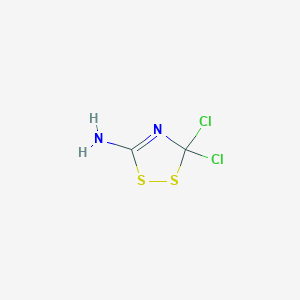
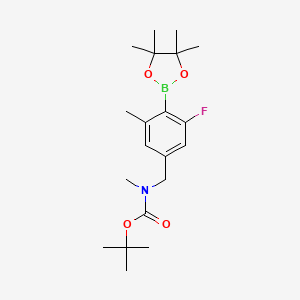

![N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide](/img/structure/B13997085.png)
